molecular formula C10H12O3 B12100396 (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol CAS No. 256472-68-1

(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol

Cat. No.: B12100396
CAS No.: 256472-68-1
M. Wt: 180.20 g/mol
InChI Key: GISHMZNHTLGCGK-SECBINFHSA-N
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Description

(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol is a chiral organic compound featuring a benzofuran ring fused with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.

    Key Steps:

    Reaction Conditions:

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol may involve:

    Continuous Flow Synthesis: Enhances efficiency and scalability.

    Biocatalysis: Utilizes enzymes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, tetrahydrofuran, methanol.

Major Products

    Oxidation: Formation of benzofuran-4-carboxaldehyde.

    Reduction: Formation of 2,3-dihydrobenzofuran-4-ylmethanol.

    Substitution: Formation of derivatives with functional groups like halides, amines, or ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.

    Chiral Catalysts: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Biomarker Development: Used in the development of diagnostic tools.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of polymers and advanced materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway.

    Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol: The enantiomer of the compound with different biological activity.

    4-Hydroxy-2,3-dihydrobenzofuran: Lacks the ethane-1,2-diol moiety.

    Benzofuran-4-carboxylic acid: Contains a carboxylic acid group instead of the diol.

Uniqueness

    Chirality: The (S)-enantiomer exhibits unique biological activity compared to the ®-enantiomer.

    Functional Groups: The presence of both a benzofuran ring and an ethane-1,2-diol moiety provides distinct reactivity and interaction profiles.

Properties

CAS No.

256472-68-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(1S)-1-(2,3-dihydro-1-benzofuran-4-yl)ethane-1,2-diol

InChI

InChI=1S/C10H12O3/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3,9,11-12H,4-6H2/t9-/m1/s1

InChI Key

GISHMZNHTLGCGK-SECBINFHSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H](CO)O

Canonical SMILES

C1COC2=CC=CC(=C21)C(CO)O

Origin of Product

United States

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